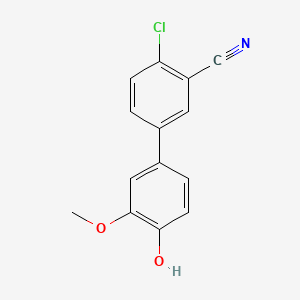

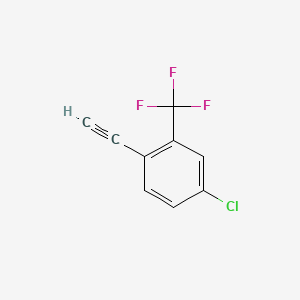

4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Polymers

Researchers have synthesized novel fluorine-containing polyetherimides using derivatives similar to 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. These polymers exhibit significant properties like high thermal stability and are characterized using technologies such as Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).

Development of Organic Synthesis Methodologies

A methodology for efficient access to o-phenylendiamines and their conversion into 1,2-dialkyl-5-trifluoromethylbenzimidazoles was developed starting from compounds closely related to 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. This process leverages microwave-assisted reactions, highlighting the compound's role in facilitating novel synthetic routes (Diana Vargas-Oviedo et al., 2017).

Aggregation-Induced Emission and Sensing Applications

The compound has been used in the synthesis of tetraphenylethene-containing polymers, demonstrating a novel phenomenon of aggregation-induced emission. Such materials have applications in fluorescent photopatterning, optical limiting, and explosive detection, showcasing the compound's potential in creating materials with unique optical properties (Rongrong Hu et al., 2012).

Explosive Detection

Derivatives of 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene have been incorporated into PtII6 nanoscopic cages with an organometallic backbone, demonstrating selective sensing abilities for picric acid, an explosive component. The unique electronic and structural features imparted by the trifluoromethyl and ethynyl groups contribute to this selective detection capability (D. Samanta & P. Mukherjee, 2013).

Crystal Engineering and Network Structures

The compound has also played a role in crystal engineering, where its derivatives have been used to form unique network structures. For instance, derivatives have functioned as nodes in crystal networks, demonstrating the potential of such compounds in designing materials with specific molecular architectures (L. Reddy et al., 2005).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound is known to play a significant role in organic synthesis as an intermediate .

Mode of Action

The trifluoromethyl group in the compound is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with its targets through the trifluoromethyl group.

Biochemical Pathways

The compound’s role as an intermediate in organic synthesis suggests that it may be involved in various chemical reactions and pathways .

Pharmacokinetics

The compound’s physical properties such as its molecular weight, density, melting point, and boiling point can influence its bioavailability .

Result of Action

Given its role as an intermediate in organic synthesis, it is likely to contribute to the formation of various other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. For instance, the compound should be stored in a light-avoiding, dry, and well-ventilated place . These conditions can help maintain the compound’s stability and efficacy.

Eigenschaften

IUPAC Name |

4-chloro-1-ethynyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJRWJFXESMNBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)